molecular formula C9H15N5O B13645522 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

Katalognummer: B13645522
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: DATQLUCJHRRKKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group as a substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with cyclopentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amines or hydrazines from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is unique due to the presence of both the amino group and the cyclopentylacetamide moiety, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C9H15N5O

Molekulargewicht

209.25 g/mol

IUPAC-Name

2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

InChI

InChI=1S/C9H15N5O/c10-9-11-6-14(13-9)5-8(15)12-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,13)(H,12,15)

InChI-Schlüssel

DATQLUCJHRRKKI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC(=O)CN2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.